(3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
Description
This compound belongs to the triaryl pyrazoline family, characterized by a central pyrazoline ring substituted with aryl groups at positions 3 and 5, and a thiophene-containing methanone group at position 1. Key structural features include:
- 3-Methoxyphenyl group: An electron-donating substituent that enhances solubility and influences electronic interactions.
- 3-Nitrophenyl group: An electron-withdrawing substituent that may enhance reactivity or binding affinity in biological systems.
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-28-17-8-3-5-14(12-17)18-13-19(15-6-2-7-16(11-15)24(26)27)23(22-18)21(25)20-9-4-10-29-20/h2-12,19H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQFMXDZZOBGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 437.47 g/mol. The structure features a pyrazole ring substituted with methoxy and nitro groups, along with a thiophene moiety, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, certain analogs have shown IC50 values in the low micromolar range against various cancer cell lines. The compound has been assessed for its ability to inhibit tubulin polymerization, a critical process in cancer cell division. In vitro assays demonstrated that it can arrest the cell cycle at the G2/M phase, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10.5 | Tubulin polymerization inhibition |
| MCF-7 (Breast) | 12.0 | G2/M phase arrest |
| HeLa (Cervical) | 8.0 | Induction of apoptosis |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In cellular models, it inhibited the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
| Assay Type | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha Release | 85% | 10 |
| IL-6 Release | 78% | 10 |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented against various pathogens. Preliminary tests on the compound revealed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Case Studies
- Study on Cancer Cell Lines : A recent study published in the International Journal of Molecular Sciences examined the effects of several pyrazole derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity against A549 cells with an IC50 value of 10.5 µM, indicating its potential as a lead compound for further development .
- Anti-inflammatory Mechanisms : Research highlighted in Molecules journal showed that compounds similar to this pyrazole derivative could effectively reduce inflammation markers in LPS-stimulated macrophages by more than 90% at optimal concentrations .
- Synergistic Effects : Another investigation assessed the combination therapy involving this compound with established chemotherapeutics like doxorubicin. The results indicated enhanced efficacy and reduced side effects compared to monotherapy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone exhibit antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit bacterial growth and may serve as a basis for developing new antibiotics .
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is significant in the treatment of inflammatory conditions. The molecular docking studies indicate a strong interaction with the enzyme, paving the way for further experimental validation .
Anticancer Potential
The structural motifs present in this compound are known to influence cancer cell proliferation. Preliminary studies on related pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapeutics .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial properties | Demonstrated significant inhibition of Gram-positive bacteria with MIC values comparable to standard antibiotics. |
| Study B | Investigate anti-inflammatory effects | In silico analysis showed strong binding affinity to 5-lipoxygenase, suggesting potential as an anti-inflammatory agent. |
| Study C | Assess anticancer activity | Exhibited cytotoxicity against breast cancer cell lines with IC50 values indicating effective growth inhibition. |
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Substituent Impact on Yield: Electron-withdrawing groups (e.g., NO₂ in 3e) correlate with moderate yields (~40%), while bulkier groups (e.g., iodophenyl in 3m) reduce yields (~30%) .
- Melting Points : Polar substituents (e.g., benzodioxolyl in 3s ) increase melting points (138–140°C) compared to nitro or methoxy analogs .
- Spectroscopic Confirmation : In 3e , ¹H NMR shows characteristic pyrazoline protons at δ 3.42 ppm (dd, 1H), while ¹³C NMR confirms carbonyl resonance at δ 165.9 ppm .
Electronic and Reactivity Comparisons
- Electron-Donating vs. In contrast, the 3-nitrophenyl group withdraws electrons, enhancing electrophilicity . Analogs with dual methoxy groups (e.g., 3e, 3m) exhibit increased solubility but reduced reactivity compared to nitro-substituted derivatives.
- Thiophene vs. Other Heterocycles :
- Thiophene-containing analogs (e.g., 3e , 3s ) display distinct π-π interactions in crystallographic studies, as seen in ’s related structure .
Q & A
Q. What are the established synthetic routes for preparing (3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of substituted hydrazines with α,β-unsaturated ketones to form the dihydropyrazole core .
- Step 2 : Introduction of the 3-nitrophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Step 3 : Acylation with thiophene-2-carbonyl chloride to attach the methanone moiety . Key reagents include Pd catalysts for coupling reactions and hydrazine derivatives for cyclization. Reaction optimization (e.g., solvent: THF or DMF; temperature: 60–100°C) is critical for yield improvement .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons) .
- IR : Confirms carbonyl (C=O stretch ~1650–1700 cm⁻¹) and nitro (NO₂ stretch ~1520 cm⁻¹) groups .
- X-ray crystallography : Resolves dihydropyrazole ring conformation and torsional angles between aryl groups (e.g., dihedral angles of 3-methoxyphenyl vs. 3-nitrophenyl) .
- HPLC-MS : Validates purity (>95%) and molecular weight (MW: 407.4 g/mol) .
Q. How do the electronic effects of substituents (3-methoxy, 3-nitro) influence the compound’s reactivity?
- The 3-methoxyphenyl group is electron-donating, stabilizing the dihydropyrazole ring via resonance, while the 3-nitrophenyl group is electron-withdrawing, enhancing electrophilicity at the pyrazole N1 position .
- These opposing effects can lead to regioselective reactions; for example, nitrophenyl directs nucleophilic attacks to the pyrazole’s C5 position .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., tautomerism in dihydropyrazole) be resolved?
- Dihydropyrazoles exhibit tautomerism between enamine and imine forms. Use variable-temperature NMR to observe dynamic equilibria or employ DFT calculations to predict the dominant tautomer .
- 2D NMR (e.g., NOESY) can detect spatial proximity between protons, clarifying substituent orientation .
Q. What strategies optimize yield in the final acylation step with thiophene-2-carbonyl chloride?
- Activation : Use coupling agents like DCC/DMAP to enhance reactivity of the carbonyl group .
- Solvent choice : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates.
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-acylation) .
- Work-up : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .
Q. How does the thiophene moiety affect the compound’s biological activity compared to other heterocycles?
- Thiophene’s electron-rich π-system enhances binding to aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
- Comparative studies with furan or pyrrole analogs show thiophene derivatives exhibit higher metabolic stability due to reduced oxidative degradation .
Q. What computational methods predict the compound’s potential as a kinase inhibitor?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : Analyze binding stability over 100 ns trajectories with GROMACS .
- QSAR : Correlate substituent electronegativity (e.g., nitro group’s Hammett constant) with IC₅₀ values .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for similar dihydropyrazole derivatives?
- Variations arise from polymorphism or solvent residues . Use DSC (Differential Scanning Calorimetry) to identify polymorphic forms and ensure recrystallization from a single solvent (e.g., ethanol) .
Q. Why do some studies report conflicting bioactivity results for pyrazole-thiophene hybrids?
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values. Standardize protocols using CLSI guidelines .
- Impurity profiles : Trace solvents (e.g., DMSO) can inhibit biological activity. Validate purity via LC-MS before assays .
Structural and Mechanistic Insights
Q. What is the role of the 3-nitrophenyl group in photo-induced reactivity?
- The nitro group acts as a photosensitizer , generating reactive oxygen species (ROS) under UV light. This property is exploited in photodynamic therapy research .
- Mechanistic studies using EPR spectroscopy detect singlet oxygen (¹O₂) formation upon irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
